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An In-depth Technical Guide to the Theoretical Studies of Mo₂C Surface Chemistry

Introduction
Molybdenum carbide (Mo₂C) has emerged as a highly promising material in catalysis,

exhibiting properties akin to precious metals like platinum in various chemical reactions. Its

unique electronic structure, high stability, and cost-effectiveness make it an attractive

alternative for applications ranging from renewable energy production to biomass conversion.

Theoretical studies, predominantly employing Density Functional Theory (DFT), have become

indispensable for unraveling the intricate surface chemistry of Mo₂C. These computational

approaches provide atomic-scale insights into catalyst stability, reaction mechanisms, and

active sites, thereby guiding the rational design of more efficient catalysts. This guide provides

a comprehensive overview of the theoretical investigations into Mo₂C surface chemistry,

tailored for researchers, scientists, and professionals in catalysis and materials science.

Computational Protocols: The DFT Approach
The majority of theoretical studies on Mo₂C surfaces are performed using Density Functional

Theory (DFT) calculations, often implemented in software packages like the Vienna Ab initio

Simulation Package (VASP).

Core Methodology:

Electron-Ion Interaction: The projector augmented wave (PAW) method is commonly used to

describe the interaction between ions and electrons.
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Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the

generalized gradient approximation (GGA) is frequently employed to evaluate the non-local

exchange-correlation energy.

Basis Set: Valence electrons are described using a plane-wave basis set with a specified

cutoff energy, typically around 400 eV, to ensure convergence.

Surface Modeling: The Mo₂C surfaces are modeled using a slab approach. A specific crystal

facet (e.g., (101), (001)) is cleaved from the optimized bulk structure. A vacuum layer,

typically 15 Å or more, is introduced to prevent interactions between periodic images of the

slab. During structural relaxations, the bottom layers of the slab are often frozen in their bulk

positions, while the top layers and any adsorbates are allowed to relax.

Brillouin Zone Integration: A grid of special k-points, generated using schemes like the

Monkhorst-Pack method, is used for numerical integration in the Brillouin zone.

This computational framework allows for the accurate calculation of surface energies,

adsorption energies of molecules, and activation barriers for elementary reaction steps,

providing the fundamental data needed to understand and predict catalytic performance.

Surface Properties and Stability
The catalytic activity of Mo₂C is intrinsically linked to its surface structure and stability. Mo₂C

exists in several crystalline phases, with the orthorhombic β-Mo₂C and hexagonal α-Mo₂C

being the most studied. DFT calculations have shown that β-Mo₂C is generally the most stable

phase.[1]

The stability of different crystal facets of β-Mo₂C has been extensively investigated. DFT

calculations reveal that the relative stability of surfaces depends on the termination (Mo-

terminated or C-terminated) and the chemical environment. For instance, under certain

conditions, pure C terminations are more stable for (001) and (100) surfaces, while Mo

terminations are favored for (010) and (111) surfaces.[2] The mixed Mo/C termination of the

(011) surface is often found to be the most stable, exhibiting the lowest surface free energy.[2]

Studies considering temperature and pressure effects have shown that the (001) surface is

most stable at low temperatures, while the (101) surface becomes dominant at higher

temperatures (up to 1000 K).[3]
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Table 1: Calculated Surface Free Energies of β-Mo₂C Facets

Surface Facet Termination Surface Free Energy (J/m²)

(011) Mixed Mo/C ~2.1 (Most Stable)[2]

(101) Mixed Mo/C ~2.19 (Highly Stable)[4]

(010) TMo-2 Stable[2]

(001) - Stable at low temperature[3]

Note: Surface energies can vary based on the specific computational setup and the chemical

potential of carbon.

Adsorption of Small Molecules
Understanding the adsorption of reactants, intermediates, and products is fundamental to

elucidating reaction mechanisms. DFT is used to calculate adsorption energies (E_ads), which

quantify the strength of the interaction between a molecule and the Mo₂C surface. A more

negative E_ads indicates stronger adsorption.

Table 2: Calculated Adsorption Energies (E_ads) of Key Molecules on Mo₂C Surfaces
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Adsorbate Surface Adsorption Energy (eV)

H (atomic)
Pristine Orthorhombic (001) -

Type 1
-0.886[5]

H (atomic)
Pristine Orthorhombic (001) -

Type 2 (Mo)
-1.261[5]

H₂ (dissociative) Hexagonal (101) -0.92[4]

CO α-Mo₂C (101)-Mo/C -1.48[6]

CO α-Mo₂C (001)-Mo -2.67[6]

CO₂ (activated) β-Mo₂C (001)-Mo -1.36 (-31.4 kcal/mol)[7]

CO₂ (dissociated to CO* + O*) β-Mo₂C (001)-Mo -3.24 (-74.8 kcal/mol)[7]

N₂
Defective 1T-Mo₂C (with C

vacancy)
-1.92[8]

NO Mo₂C monolayer -3.508[9]

NO₂ Mo₂C monolayer -5.933[9]

Acetylene (C₂H₂) β-Mo₂C (100) Stronger than ethylene[10]

Ethylene (C₂H₄) β-Mo₂C (100) Weaker than acetylene[10]

Catalytic Applications and Reaction Mechanisms
Theoretical studies have provided profound insights into the role of Mo₂C in several crucial

catalytic reactions.

Hydrodeoxygenation (HDO)
HDO is a vital process for upgrading biomass-derived oils. DFT studies on the HDO of model

compounds like butyric acid over β-Mo₂C(101) surfaces have mapped out the entire reaction

pathway.[1][11] The mechanism proceeds through the hydrogenation of the carboxylic acid to

an aldehyde, then to an alcohol, followed by the cleavage of the C-OH bond and further

hydrogenation to the final alkane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acscatal.4c04878
https://pubs.acs.org/doi/10.1021/acscatal.4c04878
https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp00277b/unauth
https://www.researchgate.net/publication/390074849_Selectivity_Control_in_the_Nitrogen_Reduction_Reaction_over_Mo_2_C_MXene_by_a_Nitrogen-Rich_Environment
https://www.researchgate.net/publication/390074849_Selectivity_Control_in_the_Nitrogen_Reduction_Reaction_over_Mo_2_C_MXene_by_a_Nitrogen-Rich_Environment
https://www.rsc.org/suppdata/d0/cp/d0cp05053a/d0cp05053a1.pdf
https://www.rsc.org/suppdata/d0/cp/d0cp05053a/d0cp05053a1.pdf
https://www.researchgate.net/figure/DFT-calculations-a-Adsorption-structures-of-hydrogen-on-the-Mo2C-100-MoC-111_fig5_361206645
https://www.researchgate.net/figure/Gibbs-free-energy-GH-for-H-adsorption-on-the-110-surfaces-of-Cr1-xMoxB2-x-1-2_fig5_341886910
https://www.researchgate.net/figure/Gibbs-free-energy-GH-for-H-adsorption-on-the-110-surfaces-of-Cr1-xMoxB2-x-1-2_fig5_341886910
https://diposit.ub.edu/dspace/bitstream/2445/118384/1/671059.pdf
https://diposit.ub.edu/dspace/bitstream/2445/118384/1/671059.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.jpcc.7b05442
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6720f74bf9980725cf45179c/original/rationalizing-catalytic-performances-of-mo-w-oxy-carbides-for-hydrodeoxygenation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8022989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Findings:

Rate-Determining Step (RDS): The activation of the C-OH bond during the dissociation of the

butanol intermediate is consistently identified as the rate-determining step.[1][11]

Activation Barrier: The activation barrier for this RDS on the orthorhombic β-Mo₂C(101)

surface is calculated to be 0.83 eV.[11] Doping the Mo₂C surface with elements like Zr and

Nb can significantly lower this barrier, enhancing catalytic activity.[1]
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Caption: Reaction pathway for the hydrodeoxygenation (HDO) of butyric acid on Mo₂C.

Nitrogen Reduction Reaction (NRR)
The electrocatalytic NRR to produce ammonia under ambient conditions is a promising

alternative to the energy-intensive Haber-Bosch process. Theoretical studies show that Mo₂C

can be an effective NRR catalyst, particularly when its surface is engineered.

Key Findings:

Active Sites: Carbon vacancies on the Mo₂C surface (V_C-Mo₂C) significantly enhance N₂

adsorption and activation.

Reaction Pathway: N₂ reduction on V_C-Mo₂C proceeds efficiently via a dissociative-

associative pathway.

Limiting Potential: A low limiting potential of -0.43 V has been calculated for the NRR on

defective Mo₂C, indicating high activity.

Selectivity: A major challenge is the competing hydrogen evolution reaction (HER). DFT

studies suggest that creating a nitrogen-rich environment around the active site can increase

NRR activity while suppressing HER, thus improving selectivity towards ammonia.
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N₂ (gas) N₂ N-NDissociation N-NH+H⁺+e⁻ N-NH₂
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Caption: Dissociative-associative pathway for the Nitrogen Reduction Reaction (NRR).

Hydrogen Evolution Reaction (HER)
Mo₂C is a promising, low-cost electrocatalyst for the HER. The catalytic activity is highly

dependent on the Gibbs free energy of hydrogen adsorption (ΔG_H); an ideal catalyst should
have a ΔG_H value close to zero.

Key Findings:

Surface Dependence: HER activity varies significantly with the specific Mo₂C surface facet

and termination.

Defect Engineering: The introduction of Mo vacancies, combined with oxygen

functionalization, is an effective strategy to improve the HER activity of both 1T- and 2H-

Mo₂C phases.

Substrate Effects: The choice of substrate for 2D Mo₂C monolayers can tune the HER

activity. For instance, Ag and Cu substrates have been shown to improve activity.

Table 3: Gibbs Free Energy of Hydrogen Adsorption (ΔG_H) on Mo₂C Surfaces*
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Surface / System Coverage (θ) ΔG_H* (eV) Predicted Activity

2H-Mo₂C (Pristine) 4/9 -0.86 Poor

2H-Mo₂C (with Mo

vacancy)
2/9 -0.18 Good

Mo₂CTx MXene - -0.45 Moderate

V₀.₃₁Mo₀.₆₉B (for

comparison)
High (80-100%) -0.12 Excellent

Pt (111) (benchmark) - ~0.0 Ideal

Note: A ΔG_H value closer to 0 eV indicates higher HER activity.*

CO₂ Reduction
The conversion of CO₂ into valuable fuels and chemicals is a key area of sustainable

chemistry. Theoretical studies have shown that Mo₂C is a potent catalyst for CO₂ activation and

reduction, primarily through the reverse water-gas shift (RWGS) reaction (CO₂ + H₂ → CO +

H₂O).

Key Findings:

Activation: The Mo-terminated β-Mo₂C(001) surface is highly reactive, provoking the

spontaneous cleavage of a C-O bond in CO₂ to form adsorbed CO and O.

Activation Barrier: The activation barrier for direct CO₂ dissociation on the pristine β-

Mo₂C(001) surface is about 0.73 eV (16.8 kcal/mol).[7]

Promoter Effects: Doping the surface with alkali metals like potassium (K) can enhance CO₂

binding and lower the dissociation barrier to ~0.61 eV (14.0 kcal/mol), boosting catalytic

activity.[7]
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Caption: General computational workflow for studying Mo₂C surface catalysis.

Conclusion and Outlook
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Theoretical studies, primarily based on Density Functional Theory, have provided a wealth of

knowledge on the surface chemistry of molybdenum carbide. These computational models

have successfully elucidated the stability of different Mo₂C phases and surfaces, detailed

complex reaction mechanisms for HDO, NRR, HER, and CO₂ reduction, and quantified the

energetics of adsorption and reaction barriers. The insights gained have highlighted effective

strategies for enhancing catalytic performance, such as introducing surface defects, applying

strain, and using promoters.

The synergy between theoretical calculations and experimental work is crucial for advancing

the field. Future research will likely focus on more complex and realistic models, including the

effects of solvents, catalyst morphology, and dynamic changes under reaction conditions.

Furthermore, the integration of machine learning techniques with high-throughput DFT

calculations promises to accelerate the discovery and design of novel Mo₂C-based catalysts

with superior activity, selectivity, and stability for a sustainable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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